Benzenesulfonamide, p-bromo-N-(3-pyridyl)- Benzenesulfonamide, p-bromo-N-(3-pyridyl)-
Brand Name: Vulcanchem
CAS No.: 3665-12-1
VCID: VC21299363
InChI: InChI=1S/C11H9BrN2O2S/c12-9-3-5-11(6-4-9)17(15,16)14-10-2-1-7-13-8-10/h1-8,14H
SMILES: C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
Molecular Formula: C11H9BrN2O2S
Molecular Weight: 313.17 g/mol

Benzenesulfonamide, p-bromo-N-(3-pyridyl)-

CAS No.: 3665-12-1

Cat. No.: VC21299363

Molecular Formula: C11H9BrN2O2S

Molecular Weight: 313.17 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, p-bromo-N-(3-pyridyl)- - 3665-12-1

Specification

CAS No. 3665-12-1
Molecular Formula C11H9BrN2O2S
Molecular Weight 313.17 g/mol
IUPAC Name 4-bromo-N-pyridin-3-ylbenzenesulfonamide
Standard InChI InChI=1S/C11H9BrN2O2S/c12-9-3-5-11(6-4-9)17(15,16)14-10-2-1-7-13-8-10/h1-8,14H
Standard InChI Key CJFQZXSNXVPFPH-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
Canonical SMILES C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)Br

Introduction

Chemical Structure and Properties

Structural Characteristics and Representation

The molecular structure of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- features several key components that define its chemical behavior and potential biological interactions. At its core, the compound contains a central sulfonamide group (-SO2NH-) that bridges a para-brominated benzene ring and a pyridine ring substituted at the 3-position. This sulfonamide linkage is characterized by a tetrahedral geometry around the sulfur atom, with two double-bonded oxygen atoms creating a strongly polar region within the molecule. The bromine substituent at the para position of the benzene ring introduces an electron-withdrawing effect that influences the electronic distribution within the aromatic system. The compound's standard InChI representation (InChI=1S/C11H9BrN2O2S/c12-9-3-5-11(6-4-9)17(15,16)14-10-2-1-7-13-8-10/h1-8,14H) provides a comprehensive description of its atomic connectivity and stereochemistry. This structural arrangement confers specific three-dimensional characteristics that are crucial for understanding its interactions with biological targets and its physical behavior in various environments.

Physical and Chemical Properties

Benzenesulfonamide, p-bromo-N-(3-pyridyl)- possesses distinctive physical and chemical properties that influence its behavior in both laboratory and biological settings. The compound presents as a solid with a well-defined melting point range of 187-188°C, indicating its relatively high purity and crystalline nature . Computational predictions suggest a boiling point of approximately 445.7±51.0°C, reflecting the strong intermolecular forces that exist between molecules in the solid state . The density of the compound is predicted to be 1.666±0.06 g/cm³, which is consistent with the presence of the bromine atom that contributes to its relatively high molecular weight . The table below summarizes the key physical and chemical properties of the compound:

PropertyValueSource
Molecular FormulaC11H9BrN2O2S
Molecular Weight313.17 g/mol
Physical StateSolid
Melting Point187-188°C
Boiling Point (Predicted)445.7±51.0°C
Density (Predicted)1.666±0.06 g/cm³
pKa (Predicted)6.79±0.40
Standard InChIInChI=1S/C11H9BrN2O2S/c12-9-3-5-11(6-4-9)17(15,16)14-10-2-1-7-13-8-10/h1-8,14H

Molecular Interactions and Reactivity

The structural features of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- confer specific reactivity patterns and interaction capabilities that are relevant to its chemical behavior and biological activity. The sulfonamide group (-SO2NH-) represents a key reactive center, with the NH moiety serving as a hydrogen bond donor while the sulfonyl oxygens function as hydrogen bond acceptors. These hydrogen bonding capabilities are particularly important for interactions with biological macromolecules such as proteins and enzymes. The predicted pKa value of 6.79±0.40 indicates that the compound may undergo deprotonation under physiological conditions, potentially enhancing its water solubility and affecting its ability to cross biological membranes . The bromine substituent on the benzene ring introduces an electron-withdrawing effect that influences the electronic distribution across the molecule, potentially enhancing the acidity of the sulfonamide NH group and influencing its reactivity in nucleophilic substitution reactions. The pyridine nitrogen provides an additional site for hydrogen bonding and potential coordination with metal ions, further expanding the compound's interaction capabilities. These molecular characteristics collectively determine the compound's chemical reactivity, stability under various conditions, and its ability to engage with biological targets, which are essential considerations in evaluating its potential therapeutic applications.

Synthesis and Preparation Methods

Conventional Synthesis Approaches

The synthesis of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- typically follows established methodologies for sulfonamide preparation, with specific adjustments to accommodate the particular structural features of this compound. The most common synthetic route involves the reaction of 4-bromobenzenesulfonyl chloride with 3-aminopyridine in the presence of a suitable base to neutralize the hydrogen chloride generated during the reaction. This nucleophilic substitution proceeds via attack of the pyridine amino group on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of the sulfonamide linkage. The reaction is typically carried out in an appropriate solvent such as tetrahydrofuran (THF), dichloromethane, or pyridine, which can also serve as both solvent and base . Temperature control is crucial during this process, with reactions generally conducted at room temperature or under mild heating to prevent potential side reactions or decomposition of the sulfonyl chloride intermediate. Purification of the final product often involves recrystallization from suitable solvents or column chromatography to achieve the high purity levels necessary for research applications, as evidenced by the narrow melting point range (187-188°C) reported for the compound .

Biological Activities and Applications

Structure-Activity Relationships and Pharmacological Considerations

Research Developments and Related Compounds

Comparative Analysis with Structural Analogues

Research into Benzenesulfonamide, p-bromo-N-(3-pyridyl)- has been complemented by studies on structurally related compounds, providing valuable comparative insights into how subtle structural modifications influence physicochemical properties and biological activities. One notable structural analogue is 5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide (CAS: 332388-55-3), which differs by the position of the bromine atom (5-position instead of 4-position) and the addition of a methoxy group at the 2-position of the benzene ring . This modification alters the compound's three-dimensional structure and electronic distribution, potentially affecting its binding interactions with biological targets. The molecular weight increases slightly to 343.20 g/mol from 313.17 g/mol due to the additional methoxy group . Another related compound series includes the 4-bromo-N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide derivatives, which feature an isoxazolo[5,4-b]pyridine scaffold in place of the simple pyridine ring . These compounds have demonstrated antimicrobial activity against specific bacterial strains, suggesting that the core sulfonamide structure combined with various heterocyclic systems maintains biological relevance across structural variations . The comparison between these analogues reveals how strategic positioning of substituents and modification of the heterocyclic component can fine-tune properties such as solubility, target selectivity, and potency, providing valuable direction for future optimization efforts in developing compounds with enhanced therapeutic profiles.

Recent Advances in Synthesis and Characterization

Recent scientific advancements have expanded the synthetic methodologies and characterization techniques applicable to Benzenesulfonamide, p-bromo-N-(3-pyridyl)- and related sulfonamide derivatives. Modern synthetic approaches have incorporated microwave-assisted techniques that significantly reduce reaction times while maintaining or improving yields compared to conventional methods . These approaches typically involve irradiating a mixture of the appropriate sulfonyl chloride and amine in a suitable solvent, often achieving completion in minutes rather than hours. Characterization techniques have also evolved, with researchers now routinely employing advanced spectroscopic methods including high-field nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and heteronuclear experiments), high-resolution mass spectrometry, and single-crystal X-ray diffraction to definitively establish structural attributes . Computational chemistry has emerged as a complementary tool, allowing for the prediction of properties such as pKa values, boiling points, and densities with reasonable accuracy, as seen in the predicted values reported for Benzenesulfonamide, p-bromo-N-(3-pyridyl)- . Additionally, advanced chromatographic techniques coupled with mass spectrometry provide detailed purity assessments and can identify trace impurities that might affect biological testing results. These methodological advancements collectively enhance the accessibility and reliability of research involving Benzenesulfonamide, p-bromo-N-(3-pyridyl)- and facilitate more sophisticated structure-activity relationship studies to guide future development efforts.

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